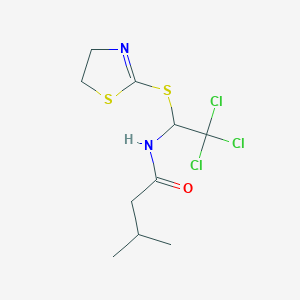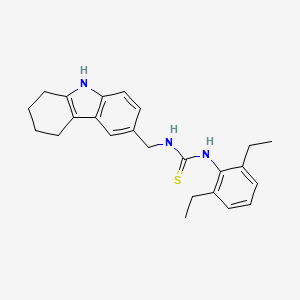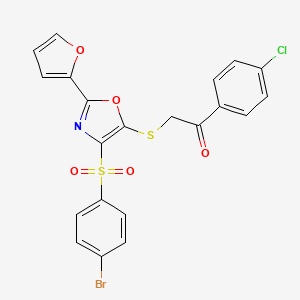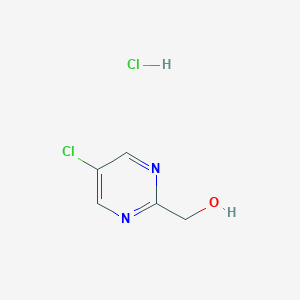![molecular formula C19H13FN4OS B2537357 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone CAS No. 894059-16-6](/img/structure/B2537357.png)
2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . It has been studied for its potential as a c-Met inhibitor, which is significant in the field of cancer research . c-Met/HGF overexpression has been detected in many human malignancies including tumors which are resistant to anticancer therapy .
Synthesis Analysis
The synthesis of this compound involved a series of CH2-/CF2-linked triazolotriazines . The synthesis process was designed to eliminate the OCH2-related metabolic deficiency of a previously reported triazolotriazine .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazine core, which is linked to a phenyl group via a sulfur atom . It also contains a fluorophenyl group .Wissenschaftliche Forschungsanwendungen
Anticancer and Antitumor Activity
A significant application of compounds related to 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone is in anticancer and antitumor research. Studies have found that derivatives of this compound show potential anticancer activity. For example, derivatives have been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some showing cytotoxic effects and promising activity (I. Tumosienė et al., 2020). Additionally, studies have synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which exhibited moderate to good antiproliferative potency against cancerous cell lines (D. Chowrasia et al., 2017).
Antioxidant Properties
This compound and its derivatives have also been explored for their antioxidant properties. Research shows that certain derivatives exhibit significant antioxidant activities, which could be beneficial in various therapeutic applications (I. Tumosienė et al., 2020; D. Sunil et al., 2010).
Antiviral Activity
Some derivatives of this chemical structure have shown promising antiviral activity. For instance, compounds have been identified with significant effects against hepatitis-A virus, demonstrating the potential for antiviral drug development (A. H. Shamroukh & Mohamed. A. Ali, 2008).
Synthesis and Structural Studies
The synthesis and structural analysis of such compounds are essential for understanding their chemical behavior and potential applications. Research includes the synthesis of various derivatives and their characterization using different techniques, contributing to the broader understanding of their properties (R. Aggarwal et al., 2019; Hamdi Hamid Sallam et al., 2021).
Molecular Docking and In Vitro Screening
Molecular docking and in vitro screening of these compounds are crucial for predicting their biological activity and potential as therapeutic agents. Such studies provide insights into the binding energies of the compounds with target proteins, further advancing their pharmaceutical applications (E. M. Flefel et al., 2018).
Wirkmechanismus
This compound has been found to have potent inhibitory activity against c-Met, with IC50 values of 0.24 nM of enzymatic activity in c-Met and 0.85 nM of cellular activity in the EBC-1 cancer cell line . This suggests that it may disrupt the aberrant c-Met/HGF axis, which is a common feature of many malignancies .
Zukünftige Richtungen
This compound has shown significant promise in preclinical studies, demonstrating potent anti-proliferative activities and favorable pharmacokinetic properties . As such, it has been selected as a drug candidate for further preclinical investigation . Future research will likely focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in clinical trials.
Eigenschaften
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS/c20-15-8-6-13(7-9-15)16-10-11-18-21-22-19(24(18)23-16)26-12-17(25)14-4-2-1-3-5-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSACODTKREEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2537278.png)

![2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2537281.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2537286.png)
![(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2537287.png)
![(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2537288.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2537295.png)
![N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537296.png)